molecular formula C12H9N3O3 B11286367 2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide

2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide

Cat. No.: B11286367
M. Wt: 243.22 g/mol
InChI Key: XIKOWHRDSWLRAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-OXO1BENZOFURO[3,2-D]PYRIMIDIN-3(4H)-YL]ACETAMIDE is a synthetic compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by a fused benzofuro-pyrimidinone core, which contributes to its distinctive chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-OXO1BENZOFURO[3,2-D]PYRIMIDIN-3(4H)-YL]ACETAMIDE typically involves the following steps:

    Formation of the Benzofuro-Pyrimidinone Core: This step involves the cyclization of appropriate precursors to form the benzofuro-pyrimidinone structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[4-OXO1BENZOFURO[3,2-D]PYRIMIDIN-3(4H)-YL]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophilic reagents like sodium azide (NaN3) and potassium cyanide (KCN) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Mechanism of Action

The mechanism of action of 2-[4-OXO1BENZOFURO[3,2-D]PYRIMIDIN-3(4H)-YL]ACETAMIDE involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-OXO1BENZOFURO[3,2-D]PYRIMIDIN-3(4H)-YL]ACETAMIDE is unique due to its specific acetamide functional group, which imparts distinct chemical and biological properties. Its ability to act as a GABAA receptor antagonist sets it apart from other similar compounds, making it valuable for neurological research .

Properties

Molecular Formula

C12H9N3O3

Molecular Weight

243.22 g/mol

IUPAC Name

2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide

InChI

InChI=1S/C12H9N3O3/c13-9(16)5-15-6-14-10-7-3-1-2-4-8(7)18-11(10)12(15)17/h1-4,6H,5H2,(H2,13,16)

InChI Key

XIKOWHRDSWLRAY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=O)N(C=N3)CC(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.